This compound belongs to the class of pyrimidine derivatives, which are known for their biological activities and roles in various biochemical processes. Pyrimidines are heterocyclic compounds that contain nitrogen atoms in their ring structure, contributing to their reactivity and interaction with biological systems.
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide typically involves several key steps:
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide features a complex molecular structure:
The canonical SMILES representation for this compound is CC(C)C(=O)NC1=CN=C(N=C1N(C)C)N(C)C
, which illustrates its structural complexity.
The chemical reactivity of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide can be explored through various reactions:
The physical properties of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide include:
Chemical properties include:
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide has potential applications in various fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: